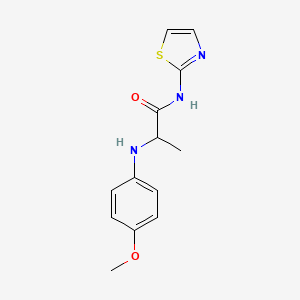

![molecular formula C23H22ClNO6S B5500456 methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound's synthesis might involve multi-step reactions starting from basic organic or heterocyclic components. For example, similar compounds have been synthesized by the refluxation of certain imidazol-5-one derivatives with thioglycolic acid and anhydrous zinc chloride in ethanol, followed by condensation with various aldehydes (Patel et al., 2010). The synthesis route could include palladium-catalyzed oxidative aminocarbonylation-cyclization reactions (Gabriele et al., 2006) or novel addition reactions with thiols (Nagase, 1974).

Molecular Structure Analysis

The molecular structure of similar thiazolidine derivatives has been elucidated through techniques like X-ray crystallography, revealing the configurations and conformations of the molecule's functional groups (Božić et al., 2017). Such studies help in understanding the spatial arrangement and potential reactive sites of the molecule.

Chemical Reactions and Properties

The compound's chemical reactions could involve interactions with various reagents leading to the formation of new derivatives or transformation into related compounds. For instance, thiazolidine derivatives can react with benzyl amine to give imidazolidin-4(H)one derivatives or with hydrazine hydrate to afford dimeric products, showcasing the compound's reactivity and potential for chemical modifications (Mahmoud et al., 2011).

Applications De Recherche Scientifique

Photodynamic Therapy

The study by Pişkin, Canpolat, and Öztürk (2020) on a new zinc phthalocyanine with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base, highlights the potential of such compounds in photodynamic therapy (PDT) for cancer treatment. Their work demonstrates the utility of these compounds as Type II photosensitizers, with significant implications for targeting and eradicating cancer cells via light-induced reactions (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Božić et al. (2017) synthesized derivatives of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters, evaluating their antiproliferative activity against various cancer cell lines, including human colon cancer, breast cancer, and myelogenous leukemia. Their findings highlight the potential of these compounds in developing new anticancer therapies, with some showing significant antiproliferative effects (Božić et al., 2017).

Organic Synthesis and Catalysis

Clegg et al. (1999) described a highly active and selective catalyst for producing methyl propanoate via the methoxycarbonylation of ethene, based on a new zero valent palladium complex. This research illustrates the role of complex organic molecules in catalyzing industrial chemical reactions, potentially offering a pathway to more efficient and environmentally friendly production processes (Clegg et al., 1999).

Propriétés

IUPAC Name |

methyl 2-[(5E)-5-[[3-chloro-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClNO6S/c1-13-6-5-7-15(8-13)12-31-20-17(24)9-16(10-18(20)29-3)11-19-21(26)25(23(28)32-19)14(2)22(27)30-4/h5-11,14H,12H2,1-4H3/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQNTRQIBBXFDD-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=O)S3)C(C)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)/C=C/3\C(=O)N(C(=O)S3)C(C)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[(5E)-5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)

![2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)

![3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500411.png)

![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)